Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate
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Overview
Description
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group and two methyl groups on the pyridine ring, as well as an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The cyano group can be reduced to an amine, or the ester group can be oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and ester functionality can play crucial roles in binding to molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective reagent in organic synthesis.
Ethyl [(3-cyano-6-phenyl-2-pyridinyl)oxy]acetate: A similar compound with a phenyl group instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyano group and ethoxyacetate moiety. The structural formula can be represented as follows:
The presence of the cyano group and the dimethyl substitutions on the pyridine ring enhance its reactivity and potential interactions with biological targets.
Synthesis
The compound can be synthesized through various methods, notably by reacting 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroacetate in the presence of a base like potassium carbonate. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to optimize yield .
Anticancer Properties
Research indicates that derivatives of 3-cyanopyridines, including this compound, exhibit significant anticancer activity . In studies involving MCF-7 breast cancer cells, these compounds were shown to induce apoptosis by increasing the release of cytochrome c from mitochondria into the cytoplasm. This mechanism triggers the mitochondrial apoptotic pathway, highlighting their potential as lead compounds in cancer therapy .
Table 1: Cytotoxicity of this compound and Related Compounds
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 7.12 | RKO |
5-Fluorouracil | 12.19 | RKO |
Compound 9a (related derivative) | 8.22 | RKO |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties . Studies show that it acts against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism. The compound's structural features allow it to interact effectively with microbial targets.
The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biomolecules. These interactions can modulate enzyme activity, potentially acting as inhibitors or activators depending on the specific biological context .
Case Studies
- Study on Apoptotic Induction : A study published in PMC highlighted how derivatives of 3-cyanopyridines can induce apoptosis in cancer cell lines through mitochondrial pathways. The findings suggest that these compounds could be developed into more potent anticancer agents due to their ability to downregulate migration-related genes such as MMP-9 and VEGF .
- Antimicrobial Efficacy : Another research article focused on the antimicrobial efficacy of related pyridine derivatives demonstrated that they inhibited the growth of pathogenic bacteria effectively, suggesting a broad spectrum of activity against infectious agents.
Properties
CAS No. |
53475-54-0 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C12H14N2O3/c1-4-16-11(15)7-17-12-10(6-13)8(2)5-9(3)14-12/h5H,4,7H2,1-3H3 |
InChI Key |
OPPFIIVDCKZLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
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